molecular formula C15H27N3O6 B6456211 tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate CAS No. 2549000-72-6

tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate

Cat. No. B6456211
CAS RN: 2549000-72-6
M. Wt: 345.39 g/mol
InChI Key: QIYBAHIREMMERV-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate (TB-DMCFPC) is an organic compound with a unique structure and a variety of applications.

Scientific Research Applications

Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate has a variety of scientific research applications. It has been used as a building block for the synthesis of a wide range of organic compounds, such as heterocyclic compounds, peptides, and polymers architectures. It has also been used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a bioactive compound in drug discovery. In addition, tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate has been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety.

Mechanism of Action

Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates in the synaptic cleft, leading to an increase in the activity of the parasympathetic nervous system. This can lead to a variety of physiological effects, including an increase in heart rate, an increase in blood pressure, and an increase in sweating.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate are due to its inhibition of acetylcholinesterase. Inhibition of AChE leads to an increase in the activity of the parasympathetic nervous system, which can lead to an increase in heart rate, an increase in blood pressure, and an increase in sweating. In addition, tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate in laboratory experiments is its stability. It is a relatively stable compound and can be stored for long periods of time without degradation. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, one of the limitations of using tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate in laboratory experiments is its toxicity. It is a relatively toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for research on tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate. One potential direction is to explore its potential as an alternative to traditional drugs for the treatment of neurological disorders. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could explore the potential of tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate as a drug delivery system or as a potential biomarker for the diagnosis and prognosis of various diseases. Finally, further research could explore the potential of tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate as a tool for drug discovery.

Synthesis Methods

Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate can be synthesized using a two-step reaction process. The first step involves the condensation of tert-butyl 3-formamidopyrrolidine-1-carboxylate (TBFPC) with dimethoxyethyl carbamate (DMC) in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a product called tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate (tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate). The second step involves the hydrolysis of the product using an acid such as hydrochloric acid or sulfuric acid. This reaction produces tert-butyl 3-formamidopyrrolidine-1-carboxylate (TBFPC) and dimethoxyethyl carbamate (DMC).

properties

IUPAC Name

tert-butyl 3-[[2-(2,2-dimethoxyethylamino)-2-oxoacetyl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O6/c1-15(2,3)24-14(21)18-7-6-10(9-18)17-13(20)12(19)16-8-11(22-4)23-5/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYBAHIREMMERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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